Enhanced Lipophilic Character vs. Carboxylic Acid Analog (CAS 32131-73-0)
This compound exhibits higher predicted lipophilicity (ACD/LogP = 3.30) compared to its free carboxylic acid analog (XLogP3-AA = 2.7), with a difference of 0.6 log units. It also has zero hydrogen bond donors versus one in the acid [1]. This translates to higher predicted membrane permeability (ACD/LogD at pH 7.4 is 3.62) and a higher estimated bioconcentration factor (ACD/BCF = 331.77) .
| Evidence Dimension | Lipophilicity and Permeability (in silico) |
|---|---|
| Target Compound Data | ACD/LogP = 3.30; ACD/LogD (pH 7.4) = 3.62; ACD/BCF = 331.77; HBD = 0 |
| Comparator Or Baseline | 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetic acid (CID 15122627): XLogP3-AA = 2.7; HBD = 1 |
| Quantified Difference | ΔLogP = +0.6; ΔHBD = -1 |
| Conditions | ACD/Labs Percepta prediction (v14.00) and PubChem XLogP3-AA computation. |
Why This Matters
The higher LogP and lack of an acidic proton predict better passive membrane diffusion, making this ester the preferred analog for cellular assays where the charged acid form would be poorly permeable.
- [1] PubChem. Compound Summary for CID 15122627: [(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetic acid. Computed XLogP3-AA and HBD. View Source
